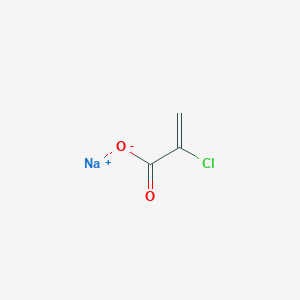

2-Chloroacrylic acid sodium salt

描述

Overview of the Chemical Compound's Significance in Advanced Organic Synthesis and Materials Science

2-Chloroacrylic acid sodium salt, a white solid with the chemical formula C₃H₂ClNaO₂, is recognized for its role as a versatile reagent in organic synthesis and as a monomer in materials science. guidechem.com In the realm of organic synthesis, it serves as a crucial starting material for the preparation of a variety of other organic compounds. guidechem.com Its utility stems from the presence of multiple reactive sites, which allow for diverse chemical modifications.

In materials science, the compound is primarily utilized as a monomer in copolymerization reactions. copoldb.jp The polymerization of acrylic acid and its derivatives, such as its sodium salt, is a well-established method for producing superabsorbent polymers (SAPs), which can absorb and retain large quantities of liquid. wikipedia.orgsemanticscholar.org The resulting polymers, polyacrylates, have applications in detergents and as dispersants. wikipedia.org The incorporation of the chloro-substituent in the monomer unit can be used to tailor the properties of the resulting polymer. Functionalized poly(acrylic acid) (PAA) and its derivatives are explored for a wide range of applications, including the creation of biocompatible materials for medical use, such as skin care gels and coatings for orthopedic implants. wikipedia.orgmdpi.com The ability to modify the carboxylic acid groups in PAA allows for the synthesis of functionalized polymers with specific properties, for instance, by reacting them with various amines to form N-substituted polyacrylamides. researchgate.net

Historical Context of Related Halogenated Carboxylic Acids in Chemical Research

The study of carboxylic acids has a long history, with compounds like acetic acid being known since antiquity through the production of vinegar. libretexts.org The isolation and characterization of various carboxylic acids, such as citric acid in the 8th century, laid the groundwork for understanding this important class of organic compounds. libretexts.org

The specific field of halogenated carboxylic acids evolved significantly later. A pivotal development was the discovery of methods for the α-halogenation of carboxylic acids, a key reaction that introduces a halogen atom on the carbon adjacent to the carboxyl group. qorganica.com The Hell-Volhard-Zelinsky halogenation, a reaction discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, uses phosphorus and a halogen to achieve this transformation. qorganica.com This reaction activates the position next to the carboxylic acid group, enabling further chemical modifications to produce valuable compounds like α-amino acids. qorganica.com Another historically significant method is the haloform reaction, discovered in 1822, which allows for the synthesis of carboxylic acids from methyl ketones through an exhaustive α-halogenation process. nih.gov These fundamental reactions for creating carbon-halogen bonds on carboxylic acid frameworks are part of a broader class of reactions known as decarboxylative halogenation, which converts carboxylic acids into organic halides and represents a cornerstone in the synthesis of these ubiquitous compounds. nih.gov The wide availability of carboxylic acids from renewable and industrial sources makes them attractive starting materials for producing a diverse range of organic halides. nih.gov

Multidisciplinary Research Perspectives on this compound and its Protonated Form

Research on this compound and its protonated form, 2-chloroacrylic acid, is not confined to a single discipline, reflecting its versatility.

In the field of biotechnology and biocatalysis , there is interest in the enzymatic transformation of these compounds. For example, the asymmetric reduction of 2-chloroacrylic acid to produce (S)-2-chloropropionic acid has been demonstrated using a reductase enzyme from Burkholderia sp. WS. researchgate.net This chiral product is a valuable intermediate for synthesizing certain herbicides, offering a green chemistry alternative to traditional synthetic methods. researchgate.net

In polymer chemistry , research focuses on creating functional materials. Hydrophobically functionalized poly(acrylic acid) can be synthesized to create polymers that self-assemble in aqueous solutions, a behavior that is of interest for applications like the encapsulation and release of hydrophobic agents. mdpi.com The synthesis of such polymers often involves the derivatization of the pendant carboxylic acid groups along the polymer backbone. researchgate.net The resulting functional polymers and copolymers of acrylic acid are used as dispersants, in coatings, and for adhesives. carbomer.com

From an analytical chemistry perspective, methods have been developed for the detection and separation of 2-chloroacrylic acid. High-performance liquid chromatography (HPLC) methods using a reverse-phase column have been established to analyze the compound, which is essential for quality control and for studying its behavior in various systems, including pharmacokinetic studies. sielc.com

This multidisciplinary interest underscores the compound's utility as both a fundamental building block and a functional monomer, driving research across synthetic, materials, and biological chemistry.

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloroacrylic Acid |

| CAS Number | 32997-86-7 guidechem.comchemicalbook.com | 598-79-8 nih.govthermofisher.com |

| Molecular Formula | C₃H₂ClNaO₂ guidechem.comcopoldb.jp | C₃H₃ClO₂ nih.govthermofisher.com |

| Molecular Weight | 128.49 g/mol guidechem.comcopoldb.jp | 106.51 g/mol nih.gov |

| IUPAC Name | sodium;2-chloroprop-2-enoate copoldb.jp | 2-chloroprop-2-enoic acid nih.govthermofisher.com |

| Synonyms | 2-Propenoic acid, 2-chloro-, sodium salt guidechem.com | alpha-Chloroacrylic acid nih.gov |

| Appearance | White solid guidechem.com | White to cream crystals or powder thermofisher.com |

| Boiling Point | 105.5°C at 101kPa guidechem.com | Not specified |

| Density | 1.185 at 20°C guidechem.com | Not specified |

Table 2: Summary of Multidisciplinary Research Findings

| Research Area | Focus | Key Finding/Application | Source(s) |

| Biotechnology | Enzymatic Reduction | Asymmetric reduction of 2-chloroacrylic acid to (S)-2-chloropropionic acid using a novel reductase. | researchgate.net |

| Polymer Science | Functional Polymers | Synthesis of hydrophobically modified poly(acrylic acid) for self-assembly and potential encapsulation applications. | mdpi.com |

| Polymer Science | Polymer Modification | Use of triazine-based condensing reagents to derivatize poly(acrylic acid) with amines, creating N-substituted polyacrylamides. | researchgate.net |

| Analytical Chemistry | Separation Science | Development of reverse-phase HPLC methods for the analysis and separation of 2-chloroacrylic acid. | sielc.com |

| Materials Science | Biocompatible Materials | Use of poly(acrylic acid) gels as biocompatible matrices for medical applications like skin care and implant coatings. | wikipedia.orgmdpi.com |

属性

IUPAC Name |

sodium;2-chloroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGQLYQWSYXQLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335804 | |

| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32997-86-7 | |

| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium;2-chloroprop-2-enoate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Approaches

Advanced Synthetic Routes to 2-Chloroacrylic Acid and its Sodium Salt

The production of high-purity 2-chloroacrylic acid and its sodium salt is foundational for their use in further chemical synthesis. Current research is focused on optimizing reaction pathways and purification methods.

A primary route for the synthesis of 2-chloroacrylic acid involves the dehydrochlorination of 2,3-dichloropropionic acid. google.com This process typically involves heating the precursor in the presence of a dehydrochlorination catalyst. One patented method describes the continuous distillation of α-chloroacrylic acid from a reaction zone heated to between 80°C and 160°C under reduced pressure (10-100 mm of mercury). google.com This approach allows for the separation of the desired product from the hydrogen chloride byproduct. google.com The crude 2,3-dichloropropionic acid can be obtained from the chlorination of acrylic acid. google.com

The direct esterification of 2-chloroacrylic acid can be challenging due to its tendency to polymerize. google.com To circumvent this, an alternative two-step process has been developed. This involves the initial preparation of chiral 2,3-dichloropropionic esters from commercially available 2,3-dichloropropionyl chloride and a corresponding alcohol. The subsequent dehydrochlorination of these esters yields the desired chiral 2-chloroacrylic esters, avoiding the direct handling of the polymerizable acid during esterification.

A comparative study of dehydrochlorination methods for 2,3-dichloropropionic acid highlights the impact of the catalyst on yield. For instance, distillation with concentrated sulfuric acid resulted in a 17.5% yield of α-chloroacrylic acid based on the converted 2,3-dichloropropionic acid. google.com In contrast, a process utilizing a specific dehydrochlorination catalyst and continuous distillation achieved a significantly higher yield of 70.6%. google.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2,3-Dichloropropionic acid | Distillation with concentrated H₂SO₄ | α-Chloroacrylic acid | 17.5% | google.com |

| 2,3-Dichloropropionic acid | Dehydrochlorination catalyst, 80-160°C, 10-100 mm Hg | α-Chloroacrylic acid | 70.6% | google.com |

| 2,3-Dichloropropionyl chloride and chiral alcohol | Silver cyanide, Toluene, 100°C | Chiral 2,3-dichloropropionic ester | Not specified | Not specified |

| Chiral 2,3-dichloropropionic ester | Dimethylaniline, 100°C | Chiral 2-chloroacrylic ester | Not specified | Not specified |

The synthesis of 2-chloroacrylic acid sodium salt from the corresponding acid is a straightforward acid-base neutralization. While specific literature detailing the optimization and purification of this compound is not abundant, general principles for the formation of carboxylate salts can be applied. A common method involves reacting the carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, typically water or an alcohol.

For instance, the synthesis of the related compound sodium chloroacetate (B1199739) involves dissolving chloroacetic acid in water and adding sodium carbonate portion-wise to control the evolution of carbon dioxide. chemicalbook.com A similar approach can be envisioned for 2-chloroacrylic acid.

Purification of the resulting sodium salt would typically involve recrystallization from a suitable solvent system. The choice of solvent would be critical to ensure high purity by effectively removing any unreacted starting materials or byproducts. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and aqueous acid-base titration. Commercial specifications for 2-chloroacrylic acid, for example, indicate an assay of ≥95.0% to ≤105.0% by aqueous acid-base titration. thermofisher.com Achieving high purity is essential for its use in subsequent sensitive applications like polymerization and the synthesis of pharmaceutical intermediates.

| Reactant 1 | Reactant 2 | Solvent | Product | Purification Method |

| 2-Chloroacrylic acid | Sodium Hydroxide | Water/Ethanol | This compound | Recrystallization |

| Chloroacetic acid | Sodium Carbonate | Water | Sodium chloroacetate | Not specified |

Synthesis of Related Organic Intermediates Utilizing 2-Chloroacrylic Acid as a Precursor

The reactivity of the double bond and the carboxylic acid group in 2-chloroacrylic acid makes it a valuable starting material for the synthesis of a variety of organic intermediates.

2-Chloroacrylic acid derivatives are valuable precursors for the synthesis of functionalized thiophenes, which are important structural motifs in many pharmaceuticals and materials. One approach involves the use of methyl 2-chloroacrylate (B1238316) in a Meerwein reaction with arenediazonium salts under copper(II) bromide catalysis to form methyl 3-aryl-2-bromo-2-chloropropanoates. These intermediates can then be reacted with substituted methanethiols to construct a broad range of substituted 3-hydroxythiophenes.

Another strategy for synthesizing substituted thiophenes involves the development of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for new families of insecticides. beilstein-journals.org These syntheses can involve multiple steps, including bromination, metallation with reagents like n-butyllithium, and carbonation to introduce the carboxylic acid functionality. beilstein-journals.org

| Starting Material | Key Transformation | Intermediate/Product | Application | Reference |

| Methyl 2-chloroacrylate | Meerwein reaction, reaction with methanethiols | 3-Hydroxythiophenes | Heterocyclic synthesis | Not specified |

| 3-Methylthiophene | Bromination/debromination, carbonylation | 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | Insecticide synthesis | beilstein-journals.org |

While specific examples detailing the synthesis of chloroacrylate ligands directly from 2-chloroacrylic acid for metal cluster synthesis are not extensively documented in the provided search results, the general preparation of metal complexes involves the reaction of a ligand with a metal salt. researchgate.net In a typical procedure, the ligand is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, and a metal salt (e.g., cobalt(II) chloride) is added, often with a base like sodium acetate (B1210297) to adjust the pH. researchgate.net The resulting complex can then be isolated by filtration. researchgate.netresearchgate.net The carboxylate group of 2-chloroacrylic acid can act as a ligand, coordinating to metal ions to form metal clusters. The presence of the chlorine atom and the double bond on the acrylate (B77674) backbone could influence the electronic properties and reactivity of the resulting metal complex. The synthesis of such complexes would likely follow established coordination chemistry principles.

2-Chloroacrylic acid and its derivatives serve as important starting materials for the creation of specialized building blocks used in the agrochemical and pharmaceutical industries. google.com For instance, halogenated 2-thiophenecarboxylic acid derivatives, synthesized from precursors related to 2-chloroacrylic acid, are key intermediates for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org

The reactivity of the α,β-unsaturated system in 2-chloroacrylic acid esters makes them potential precursors for α-amino acids through conjugate addition-enolate trapping reactions. This highlights their utility in synthesizing complex and biologically relevant molecules.

The general utility of chlorinated carboxylic acids as intermediates is well-established. For example, chloroacetic acid is a building block for various pharmaceuticals. It is conceivable that 2-chloroacrylic acid, with its additional functionality, offers a unique platform for the synthesis of novel and complex active ingredients.

Synthetic Pathways to DL-2-Amino-2-thiazoline-4-carboxylic Acid

DL-2-Amino-2-thiazoline-4-carboxylic acid (ATC), a key precursor in the production of DL-cysteine, can be synthesized through various routes, often involving 2-chloroacrylic acid or its derivatives as intermediates. nih.govresearchgate.net Two prominent methods are a multi-step, one-pot synthesis starting from methyl acrylate and a direct one-pot reaction from 2,3-dichloropropionic acid.

One established industrial method involves a sequence of reactions starting with the chlorination of methyl acrylate. google.com This process is designed to proceed through several stages without the need for isolating the intermediate products, which enhances efficiency and reduces production costs. google.com The primary steps include the synthesis of 2,3-dichloro methyl propionate (B1217596) from methyl acrylate, followed by the formation of 2-chloroacrylic acid under alkaline conditions. This intermediate is then reacted with thiourea (B124793) in an acidic medium to yield ATC after a final pH adjustment. google.com

A more direct, one-pot synthesis has been developed starting from 2,3-dichloropropionic acid. researchgate.net This method simplifies the procedure and has been reported to significantly increase the yield of DL-2-Amino-2-thiazoline-4-carboxylic acid to as high as 93%, a substantial improvement over previously recorded yields of less than 63%. researchgate.net

The following table outlines the key stages in the synthesis of DL-2-Amino-2-thiazoline-4-carboxylic acid from methyl acrylate:

| Step | Reactants | Key Conditions | Product |

| 1 | Methyl acrylate, Chlorine | Temperature control (-5°C to 10°C, then warmed to 40°C to 50°C), presence of a solubility promoter. google.com | 2,3-dichloro methyl propionate. google.com |

| 2 | 2,3-dichloro methyl propionate, Sodium hydroxide (aqueous solution) | Temperature at 30°C to 40°C. google.com | 2-chloroacrylic acid. google.com |

| 3 | 2-chloroacrylic acid, Thiourea, Hydrochloric acid | Temperature at 75°C to 85°C, followed by water removal under reduced pressure. google.com | Intermediate reaction solution. google.com |

| 4 | Intermediate reaction solution, Ammonia water (NH3·H2O) | Temperature at 60°C to 70°C, pH adjustment to 7.0-7.5, followed by concentration and crystallization. google.com | DL-2-Amino-2-thiazoline-4-carboxylic acid. google.com |

By-product Analysis and Mitigation in Synthetic Processes

The synthesis of 2-chloroacrylic acid, a key intermediate, is not without challenges, primarily related to by-product formation and the stability of the final compound. A common route to α-chloroacrylic acid is the dehydrochlorination of 2,3-dichloropropionic acid. google.com

The following table summarizes the key by-products and mitigation strategies in the synthesis of 2-chloroacrylic acid:

| Precursor/Reaction | By-product(s) | Mitigation Strategy |

| Dehydrochlorination of 2,3-dichloropropionic acid | Products of decomposition and polymerization. google.com | Avoid high temperatures during the reaction. google.com |

| Dehydrochlorination of 2,3-dichloropropionic acid with an HCl-binding agent | Salt by-products (e.g., sodium chloride). google.com | Use of an HCl-binding agent allows for lower reaction temperatures, but requires subsequent separation of the salt. google.com |

Polymerization Chemistry and Advanced Polymer Applications

Homopolymerization of 2-Chloroacrylic Acid and its Sodium Salt

The homopolymerization of 2-chloroacrylic acid and its sodium salt can be initiated through free-radical polymerization techniques. In this process, an initiator, such as a peroxide or an azo compound, generates free radicals that attack the double bond of the monomer, initiating a chain reaction. This results in the formation of poly(2-chloroacrylic acid) or its sodium salt, poly(2-chloroacrylic acid sodium salt).

The polymerization is typically carried out in a solvent, and the choice of solvent can influence the reaction rate and the molecular weight of the resulting polymer. Water is a common solvent for the sodium salt due to its solubility. The general scheme for the free-radical polymerization of 2-chloroacrylic acid is depicted below.

General Polymerization Scheme:

Initiation: An initiator (e.g., potassium persulfate) decomposes to form free radicals.

Propagation: The radical adds to the double bond of a 2-chloroacrylic acid monomer, and the new radical chain end continues to add more monomer units.

Termination: The growth of polymer chains is terminated by combination or disproportionation of two growing chains.

While specific kinetic data for the homopolymerization of 2-chloroacrylic acid is not extensively documented in publicly available literature, the principles of radical polymerization of other acrylic monomers, such as acrylic acid, provide a basis for understanding this process. ijcrt.orgnih.gov The rate of polymerization and the molecular weight of the polymer can be controlled by adjusting factors like monomer concentration, initiator concentration, and temperature. researchgate.net

Copolymerization Strategies Involving 2-Chloroacrylic Acid and its Derivatives

Copolymerization offers a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The inclusion of 2-chloroacrylic acid as a comonomer can introduce pH-responsiveness and modify the mechanical and thermal properties of the resulting copolymer.

The copolymerization of acrylic acid (AA) and 2-chloroacrylic acid (2-ClAA) can be achieved through free-radical polymerization. The resulting copolymer, poly(acrylic acid-co-2-chloroacrylic acid), contains both acrylic acid and 2-chloroacrylic acid repeating units. The ratio of the two monomers in the final copolymer is dependent on their initial feed ratio and their respective reactivity ratios.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Expected Copolymer Structure | Potential Property Modulation |

| Acrylic Acid | 2-Chloroacrylic Acid | ~1 | ~1 | Random | Tunable pKa, hydrophilicity, and metal-ion binding capacity. |

Similar to acrylic acid, methacrylic acid (MAA) can be copolymerized with 2-chloroacrylic acid to yield poly(methacrylic acid-co-2-chloroacrylic acid). The additional methyl group in methacrylic acid can affect the polymer's chain stiffness, glass transition temperature, and hydrophobic/hydrophilic balance. The synthesis is typically performed via free-radical polymerization in a suitable solvent. ualberta.camdpi.comnih.gov

The properties of these copolymers are highly dependent on the ratio of the constituent monomers. For instance, increasing the methacrylic acid content can enhance the hydrophobic character of the polymer. The presence of both carboxylic acid functionalities makes these copolymers pH-sensitive. mdpi.com

Terpolymerization involves the simultaneous polymerization of three distinct monomers, in this case, acrylic acid, methacrylic acid, and 2-chloroacrylic acid. This approach allows for a finer tuning of the final polymer's properties by combining the characteristics of all three monomers. The synthesis of such terpolymers can be achieved by solution polymerization, with the final composition being governed by the initial monomer feed ratios and their complex reactivity ratios. lew.rogoogle.com

The resulting terpolymer, poly(acrylic acid-co-methacrylic acid-co-2-chloroacrylic acid), would possess a combination of properties derived from each component. For example, the acrylic acid units would contribute to hydrophilicity, the methacrylic acid units to thermal stability, and the 2-chloroacrylic acid units would introduce specific functionalities related to the chlorine atom.

Table 2: Potential Monomer Contributions in a Terpolymer System (Note: This table outlines the expected influence of each monomer on the terpolymer's properties based on general polymer chemistry principles.)

| Monomer | Potential Contribution to Terpolymer Properties |

| Acrylic Acid | Increases hydrophilicity and provides sites for cross-linking or further modification. |

| Methacrylic Acid | Enhances thermal stability and modifies the glass transition temperature. |

| 2-Chloroacrylic Acid | Introduces pH sensitivity and potential for nucleophilic substitution reactions at the chlorine site. |

Application in Functional Polymeric Materials

The unique chemical structure of polymers derived from 2-chloroacrylic acid makes them suitable for a range of specialized applications, particularly in the development of "smart" materials that respond to environmental changes.

Polymers containing carboxylic acid groups, such as poly(2-chloroacrylic acid) and its copolymers, are excellent candidates for the fabrication of pH-responsive membranes. These membranes can exhibit significant changes in their swelling behavior and permeability in response to variations in the pH of the surrounding medium. mdpi.comresearchgate.net

At low pH, the carboxylic acid groups are protonated (-COOH), leading to a more collapsed and less permeable polymer network due to hydrogen bonding. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO-), resulting in electrostatic repulsion between the polymer chains. This repulsion causes the polymer network to swell, increasing the membrane's permeability. doi.orgmdpi.com

Table 3: pH-Responsive Permeability of Carboxylic Acid-Containing Membranes (Note: This table illustrates the general principle of pH-responsive permeation based on studies of similar polymer systems.)

| pH Condition | State of Carboxylic Groups | Polymer Chain Conformation | Membrane State | Permeability |

| Low pH (< pKa) | Protonated (-COOH) | Collapsed | Unswollen | Low |

| High pH (> pKa) | Deprotonated (-COO-) | Extended | Swollen | High |

Integration in Ion-Imprinted Polymers for Selective Adsorption (e.g., Uranyl Ions)

Ion-imprinted polymers (IIPs) are a class of materials designed with specific recognition sites for target ions, functioning through a "lock and key" mechanism. mdpi.comencyclopedia.pub Research has demonstrated the use of 2-chloroacrylic acid as a functional monomer in the synthesis of IIPs for the selective extraction of uranyl ions (UO₂²⁺) from aqueous solutions. mdpi.comencyclopedia.pubworldconstructionnetwork.com

In a notable application, a uranyl ion-imprinted copolymer was synthesized using 2-chloroacrylic acid as the functional monomer responsible for complexing with the uranyl ion template. worldconstructionnetwork.com Ethylene glycol dimethacrylate (EGDMA) was employed as the crosslinking agent to create a rigid polymer matrix. encyclopedia.pubworldconstructionnetwork.com After polymerization, the uranyl ion template is removed, leaving behind cavities within the polymer that are specifically shaped for the size and charge of the uranyl ion. encyclopedia.pub This tailored structure allows the material to selectively capture uranium from dilute aqueous solutions, demonstrating its potential for nuclear applications and environmental remediation. mdpi.comworldconstructionnetwork.com The resulting polymer showed selectivity for uranyl ions over other competing metal ions such as Iron (III), Copper (II), and Thorium (IV). worldconstructionnetwork.com

Table 1: Components of Uranyl Ion-Imprinted Polymer

| Component | Function | Chemical Name |

| Template Ion | Creates specific recognition sites | Uranyl Ion (UO₂²⁺) |

| Functional Monomer | Complexes with the template ion | 2-Chloroacrylic acid |

| Crosslinking Agent | Forms the rigid polymer matrix | Ethylene glycol dimethacrylate (EGDMA) |

This table summarizes the key components used in the synthesis of a selective uranium extraction agent based on an ion-imprinted polymer. encyclopedia.pubworldconstructionnetwork.com

Exploration in Biologically Relevant Polymer Mimics via Molecular Imprinting

Molecular imprinting technology is a technique used to create synthetic polymers, often called "plastic antibodies," that can mimic the recognition sites of biological receptors like antibodies and enzymes. nih.gov These molecularly imprinted polymers (MIPs) are synthesized by polymerizing functional monomers and crosslinkers around a template molecule. mdpi.com Once the template is removed, the polymer contains cavities that are complementary in size, shape, and functional group arrangement to the template molecule, enabling specific rebinding. mdpi.com

This technology has been explored for creating mimics for various biological molecules and is used in applications such as drug assays, biosensors, and drug discovery. google.com The process involves selecting functional monomers that can form a stable complex with the template molecule. mdpi.com While various monomers like methacrylic acid and acrylamide (B121943) are commonly studied and used for creating these biological mimics, mdpi.commdpi.com the specific use of this compound as a functional monomer for creating biologically relevant polymer mimics is not extensively detailed in the scientific literature found. The principle of molecular imprinting holds potential for this compound, but specific research findings on its application in this area are not available in the searched results.

Investigation in Dental Materials Science Research, e.g., Glass Ionomer Cements

Glass ionomer cements (GICs) are clinically important dental restorative materials known for their ability to adhere to tooth structure and release fluoride. researchgate.netepo.org These cements are typically formed by an acid-base reaction between a fluoroaluminosilicate glass powder and an aqueous solution of a polyalkenoic acid. researchgate.net

The polyalkenoic acid component is a critical determinant of the cement's properties. Patents related to the formulation of glass ionomer cements, including resin-modified glass ionomer (RMGI) systems, disclose that the polyalkenoic acid can be a homopolymer or a copolymer of various α,β-unsaturated carboxylic acids. google.comgoogle.com Within this context, 2-chloroacrylic acid is explicitly mentioned as a potential monomer that can be polymerized or copolymerized to create the acidic polymer backbone of the cement. google.comepo.orggoogle.comgoogle.com The inclusion of different monomers allows for the modification of properties such as setting time, strength, and adhesion.

Table 2: Potential Monomers for Polyalkenoic Acid Synthesis in Glass Ionomer Cements

| Monomer |

| Acrylic acid |

| Methacrylic acid |

| 2-Chloroacrylic acid |

| 3-Chloroacrylic acid |

| Itaconic acid |

| Maleic acid |

| Fumaric acid |

| Aconitic acid |

| Citraconic acid |

| Mesaconic acid |

| Tiglic acid |

| Glutaconic acid |

This table lists various unsaturated carboxylic acids, including 2-chloroacrylic acid, identified in patent literature for the preparation of the polyalkenoic acid component in glass ionomer cement systems. google.comepo.orggoogle.comgoogle.comgoogle.com.na

Reaction Mechanisms and Mechanistic Enzymology

Nucleophilic Addition Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The structure of 2-chloroacrylic acid features a carbon-carbon double bond in conjugation with a carboxylic acid group. This arrangement, known as an α,β-unsaturated carbonyl system, creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. libretexts.org The presence of the electron-withdrawing carboxylic acid group polarizes the double bond, rendering the β-carbon electron-deficient and a prime target for nucleophiles.

This type of reaction is broadly classified as a conjugate addition or Michael addition. wikipedia.orgmasterorganicchemistry.com In this mechanism, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The general steps involve:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the 2-chloroacrylate (B1238316) molecule. libretexts.org

Intermediate Formation: This attack breaks the π-bond between the α and β carbons, pushing the electrons to form a new bond, which results in the formation of an enolate intermediate. libretexts.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by a solvent or a weak acid, to yield the final saturated product. masterorganicchemistry.com

The outcome of whether a nucleophile will undergo a 1,4-addition (Michael addition) or a 1,2-addition (direct attack on the carbonyl carbon) is largely dependent on the nature of the nucleophile. libretexts.org "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like enolates, amines, and thiols, preferentially undergo 1,4-conjugate addition. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 1: Nucleophile Type and Predominant Addition Pathway

| Nucleophile Type | Predominant Addition Type | Rationale |

| "Soft" Nucleophiles (e.g., Enolates, Amines, Thiols) | 1,4-Conjugate (Michael) Addition | This reaction is thermodynamically controlled and leads to a more stable product. masterorganicchemistry.comyoutube.com |

| "Hard" Nucleophiles (e.g., Grignard Reagents, Organolithiums) | 1,2-Direct Addition | This reaction is kinetically controlled and occurs at the more electrophilic carbonyl carbon. libretexts.org |

Electrophilic Reactivity Profiles and Catalytic Transformations

While the primary reactivity of α,β-unsaturated systems is with nucleophiles, electrophilic addition reactions across the double bond can also occur, although they are less common for this specific compound due to the electron-withdrawing nature of the carboxyl and chloro groups, which deactivates the double bond towards electrophilic attack.

Catalytic transformations of 2-chloroacrylic acid often focus on modifying the double bond or the carboxylic acid functionality. For instance, catalytic hydrogenation can reduce the carbon-carbon double bond to yield 2-chloropropionic acid. This transformation is crucial in certain biocatalytic pathways where the saturated product is the desired intermediate. researchgate.net

Biocatalytic Transformations and Enzymatic Reduction of 2-Chloroacrylic Acid

The enzymatic transformation of 2-chloroacrylic acid is a significant area of research, particularly in the context of bioremediation and the synthesis of valuable chiral chemicals.

Several bacterial species have demonstrated the ability to utilize 2-chloroacrylate as a sole carbon source. researchgate.net One such bacterium, Burkholderia sp. WS, possesses a novel enzyme system that facilitates the metabolism of this compound. researchgate.net This system includes a 2-haloacrylate reductase, an enzyme that catalyzes the asymmetric reduction of 2-chloroacrylic acid. researchgate.netnih.gov This reduction is dependent on the presence of a co-substrate, typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which provides the necessary reducing equivalents. researchgate.net The gene encoding this reductase has been successfully cloned and expressed in other organisms, such as E. coli, to enable the large-scale production of the reduction product. nih.gov

A key feature of the enzymatic reduction of 2-chloroacrylic acid is its high degree of stereoselectivity. The 2-haloacrylate reductase from Burkholderia sp. WS specifically catalyzes the reduction to yield (S)-2-chloropropionic acid with a very high enantiomeric excess (e.e.), often exceeding 99.9%. researchgate.netnih.gov This level of enantiomeric control is highly desirable for the synthesis of chiral building blocks used in the pharmaceutical and agrochemical industries, as (S)-2-chloropropionate is a precursor for certain herbicides. nih.gov

The stereoselectivity is a direct result of the specific three-dimensional structure of the enzyme's active site, which orients the 2-chloroacrylic acid substrate in a precise manner, allowing for the addition of a hydride from NADPH to only one face of the double bond. This enzymatic approach offers a significant advantage over traditional chemical synthesis, which often produces a racemic mixture of both enantiomers. organic-chemistry.org

Table 2: Enzymatic Reduction of 2-Chloroacrylic Acid

| Enzyme | Source Organism | Substrate | Product | Co-substrate | Enantiomeric Excess (e.e.) |

| 2-Haloacrylate Reductase | Burkholderia sp. WS | 2-Chloroacrylic Acid | (S)-2-Chloropropionic Acid | NADPH | >99.9% nih.gov |

Dehalogenation Mechanisms of Chloroacrylates and Related Halogenated Compounds

The removal of the chlorine atom, or dehalogenation, is a critical step in the breakdown of halogenated organic compounds. This can be achieved through various mechanisms, including enzymatic hydrolysis.

Hydrolytic dehalogenases are enzymes that catalyze the cleavage of a carbon-halogen bond by substituting the halogen with a hydroxyl group from a water molecule. nih.gov While not acting directly on 2-chloroacrylic acid, the study of enzymes like cis-3-chloroacrylic acid dehalogenase (cis-CaaD) provides significant insight into the mechanisms of dehalogenation of similar acrylate (B77674) structures. nih.govnih.gov

cis-CaaD is part of a metabolic pathway in soil bacteria that degrades the pesticide 1,3-dichloropropene (B49464). nih.govnih.gov The enzyme catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to produce malonate semialdehyde. nih.gov

The catalytic cycle of cis-CaaD, a member of the tautomerase superfamily, is believed to involve key active site residues, including a catalytic proline at the N-terminus (Pro-1). nih.govresearchgate.net The proposed mechanism involves the following key steps:

Substrate Binding: The substrate, cis-3-chloroacrylic acid, binds to the active site.

Nucleophilic Attack: A water molecule, activated by active site residues, acts as a nucleophile and attacks the carbon atom bearing the chlorine. nih.gov

Formation of an Intermediate: This leads to the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The intermediate collapses, leading to the elimination of a chloride ion.

Product Release: The final product, malonate semialdehyde, is released from the active site. nih.gov

Key residues such as Pro-1, His-28, Arg-70, Arg-73, and Glu-114 have been identified as crucial for catalysis through mutagenesis studies. nih.govresearchgate.net Although cis-CaaD and the enzymes that might act on 2-chloroacrylate are distinct, the fundamental principles of activating a water molecule for nucleophilic attack on a carbon-chlorine bond are likely to be conserved.

Role of Active Site Residues and Substrate Interactions in Dehalogenation

The enzymatic dehalogenation of haloacrylates is a sophisticated process orchestrated by a precise arrangement of amino acid residues within the enzyme's active site. In enzymes such as trans-3-chloroacrylic acid dehalogenase (CaaD), which acts on substrates structurally similar to 2-chloroacrylic acid, specific residues play critical roles in substrate binding, activation, and catalysis.

Mutational analysis and structural studies of CaaD have identified a core set of catalytic residues essential for its dehalogenase activity. These include βPro-1, αArg-8, αArg-11, and αGlu-52. nih.gov The N-terminal βPro-1 is proposed to function as the catalytic base, activating a water molecule for nucleophilic attack. nih.gov The two arginine residues, αArg-8 and αArg-11, are crucial for interacting with the substrate's carboxylate group. nih.gov This interaction helps to properly orient the substrate and withdraws electron density from the carbon-carbon double bond, making the C-3 position more susceptible to the Michael addition of water. nih.gov The replacement of either αArg-8 or αArg-11 with alanine (B10760859) results in a complete loss of detectable enzyme activity. nih.gov

Other nearby residues also contribute to the catalytic efficiency and substrate specificity. For instance, βAsn-39 has been shown to be critical for dehalogenase activity. nih.gov A putative halide-binding pocket is formed by residues including βIle-37, αLeu-57, αPhe-39′, and αPhe-50, which help stabilize the leaving halide ion. nih.gov The flexibility of the αGlu52 side chain is also believed to be important for the catalytic mechanism. nih.gov In some dehalogenases, the dehalogenation is directly mediated by an activated water molecule, without the formation of an ester intermediate. nih.gov This activated water attacks the carbon atom bearing the halogen, leading to the cleavage of the C-X bond and the release of the halide ion. nih.gov

Table 1: Key Active Site Residues in trans-3-Chloroacrylic Acid Dehalogenase (CaaD) and Their Functions

| Residue | Subunit | Role in Dehalogenation | Citation |

|---|---|---|---|

| Pro-1 | β | Functions as the catalytic base, activating a water molecule. | nih.gov |

| Arg-8 | α | Binds the substrate's carboxylate group, aligns the substrate, and facilitates nucleophilic attack by withdrawing electron density. Critical for activity. | nih.gov |

| Arg-11 | α | Binds the substrate's carboxylate group, aligns the substrate, and facilitates nucleophilic attack by withdrawing electron density. Critical for activity. | nih.gov |

| Glu-52 | α | Implicated in the catalytic mechanism, possibly as a general acid. Shows flexibility. | nih.govnih.gov |

| Asn-39 | β | Critical for dehalogenase activity. | nih.gov |

| Phe-50 | α | Part of the putative halide-binding pocket; critical for a secondary hydratase activity. | nih.gov |

Comparative Mechanistic Studies with Homologous Enzymes

The dehalogenases that act on chloroacrylic acids are part of broader enzyme superfamilies, and comparing them with homologous enzymes reveals both conserved catalytic strategies and evolutionary adaptations. For example, trans-3-chloroacrylic acid dehalogenase (CaaD) is a member of the tautomerase superfamily, which includes enzymes like 4-oxalocrotonate tautomerase (4-OT). nih.govwikipedia.org

Haloacid dehalogenases (HADs) offer another point of comparison. These enzymes catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids. nih.gov Unlike CaaD, many HADs belong to the α/β-hydrolase superfamily and often employ a catalytic triad (B1167595) (e.g., Asp-His-Asp/Glu) for catalysis. thermofisher.com The mechanism can involve the formation of a covalent ester intermediate with a nucleophilic aspartate residue, a process distinct from the water-dependent Michael addition seen in CaaD. nih.govthermofisher.com Furthermore, HADs can be classified based on the stereochemistry of their products, with some inverting the configuration at the C2 atom and others retaining it. nih.gov These mechanistic divergences underscore the different evolutionary pathways taken to solve the chemical challenge of dehalogenation. nih.gov

Table 2: Mechanistic Comparison of Related Dehalogenating Enzymes

| Enzyme Feature | trans-3-Chloroacrylic Acid Dehalogenase (CaaD) | 4-Oxalocrotonate Tautomerase (4-OT) | Haloacid Dehalogenase (L-DEX type) | Citation |

|---|---|---|---|---|

| Superfamily | Tautomerase Superfamily | Tautomerase Superfamily | α/β-Hydrolase Fold | nih.govwikipedia.orgthermofisher.com |

| Catalytic Nucleophile | Activated Water Molecule (via Pro-1) | Pro-1 (as a base) | Aspartate Residue | nih.govthermofisher.com |

| Key Residues | βPro-1, αArg-8, αArg-11 | Pro-1, Arg-11, Arg-39 | Catalytic Triad (e.g., Asp-His-Asp) | nih.govwikipedia.orgthermofisher.com |

| Reaction Type | Hydrolytic Dehalogenation | Tautomerization (Isomerization) | Hydrolytic Dehalogenation | nih.govnih.govwikipedia.org |

| Covalent Intermediate | No (halohydrin or enol intermediate) | No | Yes (covalent ester intermediate) | nih.govnih.gov |

| Quaternary Structure | Heterohexamer (α₃β₃) | Homohaxamer | Varies (e.g., Dimer) | nih.govsigmaaldrich.com |

Enzymes of the 4-Oxalocrotonate Tautomerase (4-OT) Superfamily in Dechlorination

The 4-oxalocrotonate tautomerase (4-OT) superfamily is a group of structurally related proteins that share a conserved β-α-β structural motif and typically feature an N-terminal proline that acts as a catalytic base. wikipedia.org While the namesake enzyme, 4-OT, catalyzes an isomerization reaction, this superfamily has proven to be a versatile scaffold from which new enzymatic activities, including dehalogenation, have evolved. wikipedia.org

Trans-3-chloroacrylic acid dehalogenase (CaaD) is a prime example of a 4-OT superfamily member that has been adapted for dechlorination. nih.govwikipedia.org It is a crucial enzyme in the degradation pathway of the nematocide trans-1,3-dichloropropene in bacteria like Pseudomonas pavonaceae 170. nih.govnih.gov CaaD specifically catalyzes the hydrolytic dehalogenation of trans-3-haloacrylates to produce malonate semialdehyde. nih.gov

The evolution of this activity within the 4-OT framework is a notable instance of enzyme promiscuity and adaptation. It is suggested that an ancestral tautomerase or isomerase within the superfamily possessed a low-level dehalogenase activity, which was then enhanced through mutation and selection. wikipedia.org Evidence for this includes the observation that 4-OT itself, along with its homologue from Bacillus subtilis (YwhB), exhibits a minor dehalogenase activity. wikipedia.org The structural and mechanistic core—the β-α-β motif and the catalytic proline—was retained, while other active site residues, such as the two essential arginines (αArg-8 and αArg-11 in CaaD), were recruited to bind the haloacrylate substrate and facilitate the specific dehalogenation chemistry. nih.govwikipedia.org This demonstrates nature's strategy of using a stable structural motif as a building block to generate novel enzymatic functions. wikipedia.org

Free Radical Reactions and Photoredox Catalysis

Free radical reactions involve highly reactive chemical species with unpaired electrons. researchgate.net These reactions typically proceed through three main stages: initiation, propagation, and termination. pnnl.gov Initiation involves the formation of radicals, often through the homolytic cleavage of a weak bond by heat or light. researchgate.netpnnl.gov Propagation steps involve a radical reacting with a non-radical molecule to form a new bond and another radical, thus continuing the chain reaction. pnnl.gov Termination occurs when two radicals combine, ending the chain. pnnl.gov

In the context of chlorinated compounds, these reactions can lead to degradation. Advanced Oxidation Processes (AOPs), such as sonolysis (the application of ultrasound) and radiolysis (the use of ionizing radiation), are effective methods for generating free radicals, particularly hydroxyl radicals (•OH), in aqueous solutions. nih.govnih.govwikipedia.org These highly reactive hydroxyl radicals can attack organic pollutants. For a compound like 2-chloroacrylic acid, the radical would likely attack the electron-rich carbon-carbon double bond, initiating a cascade of reactions leading to its decomposition and dechlorination. rsc.org While specific studies on the radiolysis of 2-chloroacrylic acid are not detailed, studies on model compounds like 2,4-dimethylglutaric acid (a model for poly(acrylic acid)) show that hydroxyl radicals readily react with the carbon backbone, leading to fragmentation and oxidation products. rsc.org

Photoredox catalysis is a powerful modern technique that uses visible light to generate radical intermediates. sigmaaldrich.comnih.gov A photocatalyst (often a transition-metal complex like those of Ruthenium or Iridium, or an organic dye) absorbs light and enters an excited state. sigmaaldrich.combeilstein-journals.org In this state, it can act as a potent single-electron oxidant or reductant. core.ac.uk By transferring an electron to or from a substrate molecule, it can generate a radical ion, which then undergoes further reactions. core.ac.uk This approach allows for the formation of chemical bonds under mild conditions. sigmaaldrich.com While specific applications to 2-chloroacrylic acid are not prominent in the literature, the principles of photoredox catalysis could theoretically be applied to its transformation, for example, by reducing the C-Cl bond or by generating radicals that initiate polymerization or other functionalizations.

Environmental Biodegradation and Biotransformation Pathways

Microbial Degradation of 2-Chloroacrylic Acid and its Precursors (e.g., 1,3-Dichloropropene)

The biodegradation of the soil fumigant 1,3-dichloropropene (B49464) serves as a key example of a pathway leading to the formation and subsequent degradation of 2-chloroacrylic acid. rug.nlrug.nl The initial step in the breakdown of 1,3-dichloropropene is a chemical hydrolysis to 3-chloroallyl alcohol. rug.nl Following this, microbial action takes over, oxidizing the alcohol in two steps to form 3-chloroacrylic acid, which is an isomer of 2-chloroacrylic acid. researchgate.net This process has been observed in various soil bacteria. rug.nl

The degradation of 1,3-dichloropropene and its intermediates is influenced by the specific isomers of the compounds. For instance, the (E)-isomer of 1,3-dichloropropene has been found to be degraded faster than the (Z)-isomer by both bacterial consortia and isolated strains like Rhodococcus sp. AS2C. nih.gov This difference in degradation rates extends to the subsequent metabolites, with (E)-3-chloroallyl alcohol also being degraded more rapidly than its (Z) counterpart. nih.gov

The degradation pathway can be summarized as follows: 1,3-Dichloropropene → 3-Chloroallyl alcohol → 3-Chloroacrylic acid → Further degradation researchgate.netnih.gov

Several bacterial species have been identified for their ability to utilize chloroacrylic acids and their precursors as carbon and energy sources. Pseudomonas cichorii 170, isolated from soil repeatedly treated with 1,3-dichloropropene, can grow on this precursor as well as on 3-chloroallyl alcohol and 3-chloroacrylic acid. rug.nlrug.nlresearchgate.net This bacterium demonstrates the complete metabolic pathway from the precursor to the dehalogenated product. researchgate.net

Similarly, Pseudomonas species have been identified that can utilize cis-3-chloroacrylic acid as a sole carbon and energy source. usda.gov Another example is a coryneform bacterium, strain CAA2, which also shows this capability. usda.gov Burkholderia and Pseudomonas species are known for their metabolic versatility and have been studied for their roles in promoting plant growth, including their potential to colonize plant roots. nih.gov This characteristic is beneficial for bioremediation applications in contaminated soils.

Table 1: Examples of Microorganisms Involved in Chloroacrylate Degradation

| Microorganism | Substrate(s) Utilized | Key Findings |

| Pseudomonas cichorii 170 | 1,3-Dichloropropene, 3-Chloroallyl alcohol, 3-Chloroacrylic acid | Capable of utilizing low concentrations of 1,3-dichloropropene as a sole carbon and energy source. rug.nlrug.nlresearchgate.net |

| Pseudomonas sp. (Strain CAA1) | cis-3-Chloroacrylic acid | Utilizes the cis-isomer of 3-chloroacrylic acid for growth. usda.gov |

| Rhodococcus sp. AS2C | 1,3-Dichloropropene (cometabolically) | Degrades both (Z)- and (E)-isomers of 1,3-dichloropropene to their corresponding alcohol and acid metabolites. nih.gov |

| Burkholderia sp. | Not specified for chloroacrylates | Known for broad metabolic capabilities and potential use in bioremediation. nih.gov |

The microbial degradation of halogenated compounds like 2-chloroacrylic acid relies on specific enzymes called dehalogenases. nih.gov These enzymes catalyze the cleavage of the carbon-halogen bond, a critical step in detoxifying these compounds. nih.govnih.gov The production of these dehalogenases is often an inducible process, meaning the enzymes are synthesized in response to the presence of the halogenated substrate. researchgate.netnih.gov This inducibility allows microorganisms to adapt to environments contaminated with these synthetic compounds. nih.gov

In Pseudomonas cichorii 170, at least three different dehalogenases are produced. rug.nlresearchgate.net These include a hydrolytic haloalkane dehalogenase and two distinct 3-chloroacrylic acid dehalogenases, one specific for the cis-isomer and the other for the trans-isomer. rug.nlresearchgate.net The haloalkane dehalogenase and the trans-3-chloroacrylic acid dehalogenase are expressed constitutively (always present), while the cis-3-chloroacrylic acid dehalogenase is inducible. rug.nlresearchgate.net Haloacid dehalogenases (HADs) are a large superfamily of enzymes found across all domains of life that are involved in a wide range of metabolic processes. ebi.ac.uk

Biotransformation Products and Metabolic Fate in Environmental Compartments

The biotransformation of 2-chloroacrylic acid and its precursors leads to the formation of several intermediate metabolites. The degradation of 1,3-dichloropropene by Rhodococcus sp. AS2C results in the formation of (Z)-3-chloroallyl alcohol and (Z)-3-chloroacrylic acid from the (Z)-isomer, and the corresponding (E)-metabolites from the (E)-isomer. nih.gov

Further metabolism of 3-chloroacrylic acid by Pseudomonas cichorii 170 involves dehalogenation, likely forming malonic acid semialdehyde. rug.nlresearchgate.net Subsequent degradation of these intermediates can lead to common cellular metabolites like succinic acid, propionic acid, and acetic acid, which are then mineralized to carbon dioxide and water. usda.gov In some metabolic pathways, 2-chloroacrylic acid itself is a metabolite. For instance, 2,3-dichloro-1-propene (B165496) can be oxidized to 2-chloroacrolein, which is then further oxidized to 2-chloroacrylic acid before being excreted. ebi.ac.uk

The ultimate fate of these compounds in the environment is complete mineralization, a process driven by microbial activity. usda.gov However, the rate and extent of degradation can be influenced by various environmental factors.

Ecological Implications of Microbial Dechlorination Processes and the Chlorine Cycle

Microbial dechlorination is a vital component of the natural chlorine cycle. nih.gov While many chlorinated compounds are anthropogenic pollutants, organohalogens are also produced naturally. researchgate.net Microorganisms have evolved mechanisms to both synthesize and degrade these compounds, playing a key role in their global biogeochemical cycling. nih.gov

The presence of chlorinated compounds can impact microbial communities. Increased chloride concentrations in soil have been shown to affect the composition and activity of soil microbiota. researchgate.net Conversely, the introduction of chlorinated pollutants can lead to the adaptation of microbial populations, enhancing their ability to degrade these substances. nih.gov The process of microbial dechlorination can influence the degradation of soil organic matter and, consequently, the carbon cycle. researchgate.net However, the widespread use of chlorine-containing disinfectants can also have unintended negative consequences on freshwater ecosystems by disrupting microbial community structure and potentially increasing the abundance of certain pathogens. nih.gov

Bioaugmentation and Bioremediation Strategies for Halogenated Compound Contamination

Bioremediation, which utilizes the metabolic capabilities of microorganisms to clean up pollutants, is a promising strategy for sites contaminated with halogenated compounds. nih.govnih.gov Two main approaches are employed: biostimulation and bioaugmentation. researchgate.netyoutube.com

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. youtube.com This can include the addition of nutrients, oxygen, or other amendments to create optimal conditions for microbial growth and degradation. researchgate.netyoutube.com

Bioaugmentation is the introduction of specific, pre-selected microorganisms with the desired degradative capabilities to a contaminated site. researchgate.netyoutube.com This is particularly useful when the native microbial population lacks the ability to efficiently degrade the target pollutant. youtube.com

Both strategies have shown promise for the remediation of chlorinated compounds. researchgate.net For example, the inoculation of soil with enriched microbial cultures has been shown to significantly increase the attenuation rates of chlorinated aromatic compounds. researchgate.net The selection of appropriate microbial strains, such as those from the genera Pseudomonas and Burkholderia, is crucial for the success of bioaugmentation. nih.govnih.gov These bacteria can be applied to various environments, including soil and water, to degrade a wide range of pollutants. nih.govyoutube.com

Advanced Analytical Methodologies and Characterization Techniques

Spectroscopic Techniques for Structural Elucidation of 2-Chloroacrylic Acid Sodium Salt and its Derivatives

Spectroscopy is a cornerstone in the chemical analysis of this compound, enabling the non-destructive examination of its molecular framework and electronic properties. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity and structural integrity of the compound, while electronic spectroscopy provides information on its interaction with metal ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The most prominent features arise from the carboxylate group (COO⁻) and the carbon-carbon double bond (C=C).

Unlike its parent acid, 2-chloroacrylic acid, which would show a very broad O-H stretching band from 2500 to 3300 cm⁻¹, the sodium salt lacks this feature. bath.ac.uk Instead, the deprotonation of the carboxylic acid results in a resonance-stabilized carboxylate anion. This gives rise to two characteristic absorption bands: a strong, asymmetric stretching vibration (νₐs(COO⁻)) typically found between 1550 and 1610 cm⁻¹, and a weaker, symmetric stretching vibration (νₛ(COO⁻)) between 1400 and 1450 cm⁻¹.

Other significant peaks include the C=C stretching vibration, which is expected around 1630-1640 cm⁻¹, and the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region. The vinylic C-H stretching vibrations are observed just above 3000 cm⁻¹. Analysis of these bands allows for the confirmation of the key functional groups within the salt's structure.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | Carboxylate (COO⁻) | 1550 - 1610 | Strong |

| Symmetric Stretching | Carboxylate (COO⁻) | 1400 - 1450 | Moderate |

| Alkene Stretch | C=C | 1630 - 1640 | Moderate |

| Vinylic C-H Stretch | =C-H | 3050 - 3150 | Moderate |

| C-Cl Stretch | C-Cl | 600 - 800 | Moderate |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid-state KBr pellet vs. aqueous solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the two geminal protons on the alkene carbon (C₁) are diastereotopic due to the adjacent chiral center created by the chlorine atom. They are expected to appear as two distinct signals, likely doublets, in the region of 5.5-7.0 ppm. Their distinct chemical shifts and the coupling between them provide definitive evidence for the vinylic system.

The ¹³C NMR spectrum provides further confirmation of the structure. It will exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C₃) of the carboxylate group is the most deshielded, appearing around 165-175 ppm. The alkene carbons, C₁ and C₂, will resonate in the 125-140 ppm range, with the chlorine-bearing carbon (C₂) appearing at a higher chemical shift (further downfield) due to the electronegativity of the chlorine atom. sielc.com Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton signals directly with their attached carbon signals, confirming assignments. sielc.comaps.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Hₐ on C₁ | 5.5 - 7.0 | Doublet |

| ¹H | Hₑ on C₁ | 5.5 - 7.0 | Doublet |

| ¹³C | C₁ (=CH₂) | ~127 | CH₂ |

| ¹³C | C₂ (=CCl) | ~135 | Quaternary C |

| ¹³C | C₃ (COO⁻) | ~170 | Quaternary C |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity describes the splitting pattern of the signal.

Electronic Spectra for Metal Clusters

When this compound acts as a ligand (2-chloroacrylate), it can coordinate with transition metal ions to form metal complexes or clusters. The electronic properties of these complexes can be studied using UV-Visible (UV-Vis) spectroscopy. libretexts.org The resulting spectra are dictated by electronic transitions within the d-orbitals of the metal ion (d-d transitions) and transitions between the metal and the ligand (charge-transfer transitions). libretexts.org

The 2-chloroacrylate (B1238316) ligand itself has a π → π* transition associated with its carbon-carbon double bond, typically occurring in the deep UV region. Upon complexation with a transition metal, new absorption bands can appear in the visible region, often imparting color to the complex. bath.ac.uk The energy and intensity of these bands provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral) and the nature of the metal-ligand bonding. bath.ac.ukresearchgate.net For instance, the coordination of 2-chloroacrylate to a metal like copper(II) or chromium(III) would produce spectra with characteristic weak d-d absorption bands whose positions are sensitive to the ligand field created by the carboxylate groups. libretexts.orgyoutube.com

Chromatographic and Separation Science Applications

Chromatographic methods are essential for separating this compound from impurities, degradation products, or other components in a mixture. These techniques are critical for assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. It is widely used for purity determination and the quantification of degradation products. A common approach involves reverse-phase (RP) HPLC, where a polar mobile phase is used with a non-polar stationary phase (e.g., C18).

A typical method for the analysis of 2-chloroacrylic acid might use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection is commonly achieved using a UV detector, as the carbon-carbon double bond in the molecule absorbs UV light. This method can effectively separate the target compound from structurally similar impurities, such as acrylic acid or other halogenated acrylic acids. By running standards of known concentration, the purity of a sample can be accurately quantified.

Table 3: Example HPLC Method Parameters for 2-Chloroacrylic Acid Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Application | Purity testing, impurity profiling |

Source: Adapted from SIELC Technologies. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. As this compound is a non-volatile salt, it cannot be analyzed directly by GC-MS. However, this technique is invaluable for analyzing volatile organic compounds that may be present as impurities, precursors (e.g., 2,3-dichloropropionic acid), or volatile degradation products.

For the analysis of the parent acid or other non-volatile acidic analytes, a derivatization step is typically required to convert them into more volatile forms, such as methyl or ethyl esters. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and generates a mass spectrum that serves as a unique "fingerprint" for identification. This makes GC-MS an excellent tool for identifying unknown volatile impurities in a sample. youtube.com

X-ray Crystallography and Diffraction Studies for Solid-State Structureresearchgate.net

X-ray Crystallography and X-ray Powder Diffraction (XRD) are primary techniques for determining the three-dimensional atomic arrangement in a crystalline solid. For a simple ionic compound like this compound, these methods can provide precise information on its crystal lattice structure, including lattice parameters (the dimensions of the unit cell) and the space group that describes the symmetry of the crystal. icm.edu.plnih.gov

While detailed crystallographic data for this compound (CAS 32997-86-7) are not readily found in publicly accessible crystallographic databases, the methodology would involve irradiating a single crystal or a powder sample with X-rays and analyzing the resulting diffraction pattern. chemspider.comcopoldb.jpapolloscientific.co.ukchemicalbook.com The angles and intensities of the diffracted beams are used to reconstruct the electron density map of the crystal, from which the atomic positions can be determined. For comparison, the well-characterized crystal structure of sodium chloride (NaCl) is cubic, belonging to the space group Fm-3m, with lattice parameters of a = b = c = 5.64 Å. nih.gov A similar analysis of this compound would reveal its unique solid-state packing, influenced by the size and geometry of the 2-chloroacrylate anion.

Polymer Characterization Techniques Applied to 2-Chloroacrylic Acid Copolymers

Copolymers incorporating 2-chloroacrylic acid units require a range of characterization techniques to understand their molecular weight, thermal stability, morphology, and elemental composition.

Gel Permeation Chromatography (GPC) is a subset of SEC that is widely used to determine the molecular weight distribution of polymers. researchgate.netgoogle.com For copolymers of 2-chloroacrylic acid, GPC analysis would provide crucial data on the average molecular weights (Mn and Mw) and the polydispersity index (PDI). researchgate.netresearchgate.net This information is vital as the molecular weight significantly influences the physical and mechanical properties of the copolymer. The choice of eluent and column is critical and depends on the solubility of the copolymer. researchgate.net For instance, a study on acrylic acid and butyl acrylate (B77674) copolymers utilized tetrahydrofuran (B95107) as the eluent after chemical modification of the polymer. researchgate.net

Below is a representative data table illustrating typical GPC results for acrylic copolymers.

Table 1: Representative GPC Data for Acrylic Copolymers

| Copolymer Sample | Mn (kg/mol) | Mw (kg/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly(acrylic acid) | 80.1 | 130.5 | 1.63 | researchgate.net |

| Poly(styrene-co-acrylic acid) IVa | - | 35.4 | 1.8 | researchgate.net |

| Poly(styrene-co-acrylic acid) IVb | - | 41.2 | 1.9 | researchgate.net |

| PMPC139 (Polymethacrylic-based) | 17 | - | 1.18 | whiterose.ac.uk |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques to evaluate the thermal stability and transitions of copolymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, identifying the glass transition temperature (Tg) and melting temperature (Tm). youtube.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the thermal stability of the material. youtube.com

For copolymers of 2-chloroacrylic acid, DSC would reveal how the incorporation of this monomer affects the glass transition temperature, which is a key parameter for determining the material's application temperature range. TGA would indicate the onset of degradation, which is expected to be influenced by the presence of the chlorine atom. Studies on similar copolymers, such as those of acrylonitrile (B1666552) and itaconic acid, show that the composition significantly affects the thermal behavior. mdpi.com

The following table presents hypothetical thermal analysis data for a 2-chloroacrylic acid copolymer, based on typical values for acrylic copolymers. mdpi.comcapes.gov.br

Table 2: Illustrative DSC and TGA Data for a Hypothetical 2-Chloroacrylic Acid Copolymer

| Thermal Property | Value | Technique | Significance |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~115 °C | DSC | Indicates transition from a rigid to a more flexible state. |

| Onset of Decomposition (Tonset) | ~250 °C | TGA | Temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~320 °C | TGA | Indicates the point of fastest degradation. |

| Residual Mass at 600 °C | ~15% | TGA | Represents the amount of non-volatile residue after heating. |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials at high magnification. azom.com For copolymers of 2-chloroacrylic acid, SEM can be used to study the surface of films, particles, or fibers, revealing information about phase separation, porosity, and surface roughness. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM to provide elemental analysis of the sample. polymersolutions.comoxinst.com By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. EDX detects these X-rays to identify and quantify the elemental composition of a specific area of the sample. polymersolutions.com For a 2-chloroacrylic acid copolymer, EDX would be crucial for confirming the presence and distribution of chlorine, in addition to carbon and oxygen from the polymer backbone. researchgate.net

A hypothetical EDX analysis of a 2-chloroacrylic acid copolymer is presented in the table below.

Table 3: Representative EDX Data for a Hypothetical 2-Chloroacrylic Acid Copolymer

| Element | Atomic % | Origin |

|---|---|---|

| Carbon (C) | ~50% | Polymer backbone |

| Oxygen (O) | ~30% | Carbonyl groups in the acrylate units |

| Chlorine (Cl) | ~10% | From the 2-chloroacrylic acid monomer |

| Sodium (Na) | ~10% | Counter-ion if the acid groups are neutralized |

Denaturing Gradient Gel Electrophoresis (DGGE) is a molecular fingerprinting technique used to analyze the diversity of microbial communities. gavinpublishers.com In the context of 2-chloroacrylic acid, DGGE could be applied to study the biodegradation of this compound or its copolymers by microbial consortia. davidcwhite.org The technique separates PCR-amplified DNA fragments (typically the 16S rRNA gene for bacteria) of the same length based on their sequence differences. researchgate.net As the DNA fragments migrate through a gel with an increasing concentration of denaturants, they partially melt at different points, causing them to stop migrating. This results in a banding pattern where each band represents a different microbial species or operational taxonomic unit (OTU).

By analyzing samples from a bioreactor or a contaminated site over time, DGGE can reveal shifts in the microbial community structure in response to the presence of 2-chloroacrylic acid as a potential carbon source. nih.gov Identification of the dominant bands through sequencing can help in isolating and characterizing the microorganisms responsible for the degradation of chlorinated organic compounds. nih.gov

The table below illustrates how DGGE results could be presented to show changes in a microbial community during the degradation of a chlorinated organic acid.

Table 4: Illustrative DGGE Banding Pattern Analysis for Microbial Degradation of a Chlorinated Acid

| Band ID | Relative Abundance (Day 0) | Relative Abundance (Day 30) | Likely Identification (from sequencing) |

|---|---|---|---|

| 1 | High | Low | Generalist soil bacterium |

| 2 | Low | High | Pseudomonas sp. (known dehalogenating genus) |

| 3 | Not Detected | High | Rhodococcus sp. (known degrader of chlorinated compounds) |

| 4 | Medium | Low | Uncultured bacterium |

Enzyme Activity Assays and Kinetic Parameter Determination

The enzymatic transformation of this compound is a key area of research, particularly in the context of bioremediation and biocatalysis. A notable enzyme involved in the metabolism of this compound is 2-haloacrylate reductase, identified in the soil bacterium Burkholderia sp. WS. This enzyme facilitates the reduction of the carbon-carbon double bond in 2-chloroacrylate.

Enzyme activity assays for 2-haloacrylate reductase are typically conducted by monitoring the oxidation of the NADPH cofactor spectrophotometrically. The decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH, provides a measure of the enzyme's activity. The reaction mixture for such an assay generally includes a buffer (such as potassium phosphate), NADPH, and the purified enzyme, with the reaction initiated by the addition of the substrate, this compound.

Detailed kinetic studies have been performed to characterize the catalytic efficiency and substrate specificity of 2-haloacrylate reductase. These studies are crucial for understanding the enzyme's mechanism and its potential for industrial applications. The kinetic parameters provide quantitative measures of the enzyme's affinity for its substrates and its maximum reaction rate.

Research Findings:

A study on the purified 2-haloacrylate reductase from Burkholderia sp. WS revealed its high specificity for 2-haloacrylates. The enzyme was found to catalyze the NADPH-dependent reduction of 2-chloroacrylate to (S)-2-chloropropionate. nih.gov It was observed that NADH could not serve as a substitute for NADPH as the reductant. nih.gov

Further investigations into substrate specificity showed that while 2-bromoacrylate also acts as a substrate, other similar compounds like acrylate and methacrylate (B99206) are not utilized by the enzyme. nih.gov This highlights the specific structural requirements of the enzyme's active site.

The kinetic parameters of the 2-haloacrylate reductase were determined for its substrates, providing insight into its catalytic behavior.

Interactive Table of Kinetic Parameters for 2-Haloacrylate Reductase